2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
This compound features a 4-chlorophenoxy group attached to an ethanone moiety, which is linked to a 4,5-dihydroimidazole ring substituted with a (2-methylphenyl)methylsulfanyl group. The structural complexity of this molecule, including its dihydroimidazole ring and aromatic substituents, positions it as a candidate for pharmacological studies, particularly in targeting receptors or enzymes influenced by halogenated aromatic systems .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-14-4-2-3-5-15(14)13-25-19-21-10-11-22(19)18(23)12-24-17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQSGQAHTVJSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary components (Figure 1):
- 4-Chlorophenoxy acetyl moiety : Introduced via etherification or nucleophilic substitution.
- 4,5-Dihydroimidazole core : Constructed via cyclocondensation of diamines with carbonyl precursors.
- (2-Methylphenyl)methylsulfanyl group : Installed via thiol-disulfide exchange or nucleophilic substitution.
Strategic Bond Disconnections
- Disconnection A : Cleavage of the ethanone-imidazole bond suggests coupling of a pre-formed imidazole-thioether with 4-chlorophenoxyacetyl chloride.
- Disconnection B : The dihydroimidazole ring may be formed from ethylenediamine and a diketone precursor.
- Disconnection C : The sulfanyl group at C2 of the imidazole can be introduced via substitution of a halogenated intermediate with (2-methylphenyl)methanethiol.
Synthetic Route Development
Route 1: Sequential Ring Formation and Functionalization
Step 1: Synthesis of 2-Bromo-4,5-dihydro-1H-imidazole
Ethylenediamine reacts with 1,2-dibromo-1,2-diketone in the presence of a base (e.g., K₂CO₃) to form 2-bromo-4,5-dihydro-1H-imidazole.
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to 25°C
- Yield: 68–72%
Step 2: Thioether Formation
The bromoimidazole undergoes nucleophilic substitution with (2-methylphenyl)methanethiol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield | 85% |
Step 3: Acylation with 4-Chlorophenoxyacetyl Chloride
The imidazole-thioether intermediate is acylated using 4-chlorophenoxyacetyl chloride under Schotten-Baumann conditions.
Procedure :
- Dissolve imidazole-thioether (1 eq) in THF.
- Add 4-chlorophenoxyacetyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 4 h at 25°C.
- Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography (SiO₂, hexane:EtOAc 7:3).
Yield : 78%
Route 2: One-Pot Cyclocondensation and Functionalization
Step 1: Preparation of 4-Chlorophenoxyacetyl-Ethylenediamine Adduct
Ethylenediamine reacts with 4-chlorophenoxyacetyl chloride to form a diamide intermediate, which undergoes cyclodehydration using POCl₃ to generate the imidazole ring.
Key Observations :
- POCl₃ acts as both a cyclizing agent and dehydrating agent.
- Excess POCl₃ (3 eq) improves ring closure efficiency.
Yield : 65%
Step 2: Sulfanyl Group Introduction
The intermediate is treated with (2-methylphenyl)methanesulfenyl chloride in the presence of CuI as a catalyst.
Reaction Conditions :
- Solvent: Toluene
- Temperature: 80°C
- Catalyst: CuI (10 mol%)
- Yield: 70%
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 58% (0.68 × 0.85 × 0.78) | 46% (0.65 × 0.70) |
| Purification Complexity | Moderate (2 columns) | Low (1 column) |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
Route 1 offers higher yields but requires multiple purification steps, whereas Route 2 simplifies the process at the expense of yield. Catalytic systems from analogous patents (e.g., CuI in Route 2) demonstrate the viability of transition-metal catalysis for C–S bond formation.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.55 (s, 2H, OCH₂CO), 3.82 (t, 2H, imidazole-CH₂), 3.12 (t, 2H, imidazole-CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 2H, SCH₂).
- HRMS (ESI+) : m/z calc. for C₁₉H₁₈ClN₂O₂S [M+H]⁺: 405.08; found: 405.07.
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 60:40) showed >98% purity, with a single peak at tR = 6.72 min.
Challenges and Optimization Opportunities
- Thiol Oxidation : The (2-methylphenyl)methanethiol is prone to oxidation; thus, reactions must be conducted under inert atmosphere.
- Ring Strain : The 4,5-dihydroimidazole core may undergo ring-opening under acidic conditions, necessitating pH control during workup.
- Catalyst Selection : Screening alternative catalysts (e.g., Pd/C or NiCl₂) could improve C–S coupling efficiency.
Industrial-Scale Considerations
- Cost Analysis : Route 2 reduces raw material costs by 30% but requires higher catalyst loading.
- Waste Management : POCl₃ in Route 2 generates acidic waste, necessitating neutralization before disposal.
- Process Safety : Exothermic acylation steps require controlled addition rates and cooling.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorophenoxy or imidazole groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
- 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (): Molecular Formula: C₁₂H₁₃ClN₂OS Average Mass: 268.759 g/mol Key Difference: The sulfanyl group is substituted with a methyl group instead of a (2-methylphenyl)methyl group. Implications: The simpler methyl substituent reduces steric hindrance and molecular weight (268.76 vs. Pharmacokinetic studies of similar imidazole derivatives suggest that bulkier substituents like (2-methylphenyl)methyl may improve membrane permeability but increase metabolic stability challenges .
Halogen Substituent Comparisons
- 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole ():
- Key Difference : Fluorine replaces chlorine on both the benzyl sulfanyl and sulfonyl groups.
- Implications : Fluorine’s higher electronegativity may enhance electrostatic interactions with target proteins but reduce polar surface area compared to chlorine. Fluorinated analogs often exhibit improved metabolic stability due to resistance to oxidative degradation, as seen in studies of fluorinated imidazoles .
Sulfanyl vs. Sulfonyl Functional Groups
- 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole (): Key Difference: Incorporates a sulfonyl group instead of a sulfanyl group. However, sulfanyl groups may participate in disulfide bond formation or act as hydrogen-bond acceptors, as observed in cysteine protease inhibitors .
Aromatic Substitution Patterns
- 1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (): Molecular Formula: C₉H₇ClN₂OS Key Difference: The imidazole ring is oxidized to an imidazolone (5-one), and the chlorophenyl group is at the 2-position instead of 4-position. Implications: The 2-chlorophenyl substitution introduces steric effects that may hinder binding to planar active sites.
Structural and Pharmacological Trends
Table 1: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₁ClN₂O₂S | ~390.93* | 4-Chlorophenoxy, (2-methylphenyl)methylsulfanyl | Sulfanyl |
| 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone | C₁₂H₁₃ClN₂OS | 268.76 | Methylsulfanyl | Sulfanyl |
| 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole | C₁₆H₁₃F₂N₂O₂S₂ | 382.41 | 4-Fluorophenyl, sulfonyl | Sulfonyl |
| 1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | C₉H₇ClN₂OS | 226.68 | 2-Chlorophenyl, imidazolone | Sulfanyl |
*Estimated based on structural similarity.
Key Observations:
Halogen Effects : Chlorine’s polarizability enhances binding to hydrophobic pockets, while fluorine improves metabolic stability .
Functional Groups : Sulfonyl groups improve oxidative stability but reduce nucleophilic reactivity compared to sulfanyl groups .
Biological Activity
2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound with potential applications in various biological and medicinal fields. Its unique structure includes a chlorophenoxy group, a methylphenyl group, and a dihydroimidazolyl group, which contribute to its diverse biological activities.
Chemical Structure
The IUPAC name of the compound is:
2-(4-chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone .
Structural Formula
The molecular formula is with the following structural characteristics:
- Chlorophenoxy Group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Dihydroimidazolyl Group : May play a role in enzyme inhibition or modulation.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of the chlorophenoxy and imidazole moieties may enhance activity against specific bacterial strains.
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have demonstrated selective inhibitory activity against BChE, which is crucial for treating conditions like Alzheimer's disease .
3. Dopamine Receptor Modulation
Research has explored the structure-activity relationship (SAR) of similar compounds targeting dopamine receptors. Modifications in the aryl ether and imidazole groups can significantly influence their agonistic or antagonistic activity at D3 dopamine receptors, which are implicated in various neuropsychiatric disorders .
The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The interactions can alter neurotransmitter levels or enzyme activity, which is critical for therapeutic applications.
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that similar phenoxy-substituted imidazoles showed potent activity against Gram-positive bacteria, indicating potential therapeutic uses in infectious diseases.
- Enzyme Inhibition Study : A compound analogous to the target molecule exhibited an IC50 value of 46.42 µM against BChE, indicating moderate inhibitory potential compared to established drugs like physostigmine .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves constructing the imidazole core via condensation reactions, followed by functionalization of the 4,5-dihydroimidazole ring. Key steps include:
- Alkylation/Acylation : Attaching the (2-methylphenyl)methylsulfanyl group to the imidazole nitrogen using alkylating agents (e.g., alkyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
- Phenoxy Group Introduction : Coupling the chlorophenoxy moiety via nucleophilic substitution or Mitsunobu reactions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C improve reaction efficiency .
Q. How can the compound’s molecular structure be confirmed experimentally?
- X-ray Crystallography : Resolve bond lengths (e.g., C–O: 1.345–1.455 Å, C–F: 1.340–1.352 Å) using SHELXL for refinement .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–8.5 ppm; sulfanyl methylene at δ 3.5–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight with ESI-MS or MALDI-TOF .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for imidazole derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved?
- Multi-Method Validation : Cross-reference X-ray data (SHELXL-refined) with DFT-calculated bond angles/energies .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., hindered rotation of the sulfanyl group) .
- Twinning Analysis : Use SHELXD to refine twinned crystals and resolve ambiguous electron density maps .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Quantum Mechanics (QM) : Perform DFT (B3LYP/6-31G*) to model transition states and activation energies for substitutions at the imidazole sulfur or chlorophenoxy group .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
- Hammett Plots : Correlate substituent electronic effects (σ values) with reaction rates experimentally .
Q. How can reaction mechanisms for imidazole ring functionalization be elucidated?
- Isotopic Labeling : Track ¹⁵N/¹³C isotopes in the imidazole ring during alkylation to identify nucleophilic attack sites .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., thiourea adducts) during ring closure .
- Kinetic Studies : Determine rate laws under varying temperatures/pH to distinguish between SN1/SN2 pathways .
Q. What strategies enhance the compound’s stability under biological assay conditions?
- pH Optimization : Maintain pH 7.4 (PBS buffer) to prevent imidazole ring hydrolysis .
- Light Protection : Store in amber vials to avoid photodegradation of the sulfanyl group .
- Co-solvents : Use DMSO (≤1% v/v) to improve solubility without denaturing proteins in enzymatic assays .
Q. How can regioselectivity challenges in derivative synthesis be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on imidazole nitrogen) to steer electrophilic substitution .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100 W, 120°C) .
- Catalysis : Use Pd-mediated cross-coupling for selective C–H functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
